A2ti-2, chemically known as 2-(4-phenyl-5-o-tolyloxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetamide, is a selective and low-affinity inhibitor of the membrane-bound protein annexin A2 and S100A10 heterotetramer. This compound exhibits notable antiviral activity by disrupting protein interactions between annexin A2 and S100A10, providing protective effects against human papillomavirus type 16 infection. A2ti-2 is classified as a small molecule inhibitor and has garnered attention for its potential therapeutic applications in virology and pharmaceutical development .
The synthesis of A2ti-2 involves a series of organic reactions that lead to the formation of its heterotetramer structure. Specific chemical precursors are reacted under controlled conditions, although detailed proprietary synthesis routes are typically provided by manufacturers. The industrial production of A2ti-2 adheres to strict quality control standards, utilizing high-purity reagents and solvents. Final purification is achieved through techniques such as high-performance liquid chromatography, ensuring the compound's efficacy and purity .
A2ti-2 has a molecular formula of and a molecular weight of 354.4 g/mol. The compound features a triazole ring linked to an acetamide group, contributing to its biological activity. The specific arrangement of atoms within the molecule is crucial for its interaction with target proteins .
The crystal structure of A2ti-2 can be determined using techniques such as single-crystal X-ray diffraction, which provides insights into the spatial arrangement of atoms within the compound .
A2ti-2 can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Each reaction type requires controlled conditions to achieve desired outcomes effectively .
The mechanism of action for A2ti-2 primarily involves the inhibition of protein-protein interactions between annexin A2 and S100A10. By disrupting these interactions, A2ti-2 prevents the cellular entry of human papillomavirus type 16 into host cells. This inhibition is significant in reducing viral infections, showcasing its potential as an antiviral agent .
In laboratory settings, A2ti-2 has been tested on HeLa cells, demonstrating its ability to inhibit HPV16 infection effectively. Cytotoxicity assays confirm that while it disrupts viral entry, it does not significantly harm healthy cells at effective concentrations .
A2ti-2 is characterized by its solid state at room temperature, with properties that support its use in biological assays.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures that could affect its structure or reactivity.
Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry can be employed to analyze the purity and confirm the identity of A2ti-2 during research applications .
A2ti-2 has a wide range of applications in scientific research:
Structural Architecture and Cellular FunctionsThe A2t complex is formed by two Annexin A2 (ANXA2) monomers bridged by a dimer of S100A10 (p11). Structurally, ANXA2 comprises two domains:
S100A10 is intrinsically disordered without ANXA2 and relies on this interaction for stability. The heterotetramer localizes to the inner leaflet of the plasma membrane, where it acts as a scaffold for:
Viral Exploitation MechanismsViruses co-opt A2t to overcome barrier defenses and internalize into host cells:
Table 1: Structural Domains of Annexin A2 and Functional Implications
Domain | Residues | Key Features | Functional Role in Viral Entry |
---|---|---|---|
N-terminal | 1–30 | Phosphorylation sites (Tyr23, Ser25), S100A10-binding motif | Mediates A2t assembly; phosphorylation regulates complex stability |
Repeat 1 | 31–100 | Calcium-binding site | Initiates membrane association |
Repeats 2–4 | 101–339 | Phospholipid-binding motifs | Stabilizes membrane docking; facilitates viral internalization |
Overexpression of ANXA2 correlates with enhanced susceptibility to viral infection across multiple virus families, positioning A2t as a high-value target [3] [7] [10].
Limitations of Conventional AntiviralsTraditional direct-acting antivirals (DAAs) face challenges including:
Advantages of Host PPIs as TargetsDisrupting host PPIs like A2t offers distinct benefits:
Challenges in PPI InhibitionPPIs historically present drug development hurdles due to:
Table 2: Antiviral Strategies Targeting Host-Virus Interfaces
Strategy | Mechanism | Advantages | Limitations |
---|---|---|---|
Direct-Acting Antivirals | Inhibit viral enzymes (e.g., proteases) | High potency | Rapid resistance; narrow spectrum |
Host Receptor Blockers | Block viral attachment receptors (e.g., ACE2) | Broad applicability | Off-target immune effects |
PPI Disruptors (e.g., A2ti-2) | Break critical host complexes (e.g., A2t) | Lower resistance; multi-virus coverage | Selectivity optimization challenges |
Mechanism of ActionA2ti-2 selectively binds the ANXA2-S100A10 interface, preventing heterotetramer formation. Biochemical assays reveal:
Table 3: In Vitro Efficacy of A2ti-2 Against Viral Pathogens
Virus | Family | Reduction in Entry (%) | Proposed Mechanism |
---|---|---|---|
HPV16 | Papillomaviridae | >95% (at 50 μM) | Blocks capsid binding to cell surface A2t |
Influenza A | Orthomyxoviridae | ~80% | Impairs endosomal escape via plasmin inhibition |
SARS-CoV-2 | Coronaviridae | Under investigation | Potential disruption of spike protein fusion |
Chemical Optimization and SelectivityA2ti-2 evolved from structure-activity relationship (SAR) studies of A2ti-1 (IC₅₀: 24 μM). Key improvements include:
Synthetic and Computational DevelopmentA2ti-2 was optimized using iterative Design-Make-Test-Analyze (DMTA) cycles:
Chemical Properties:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0